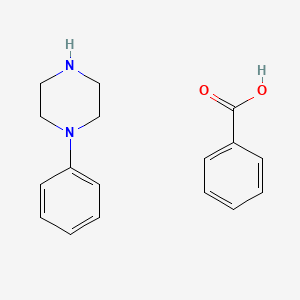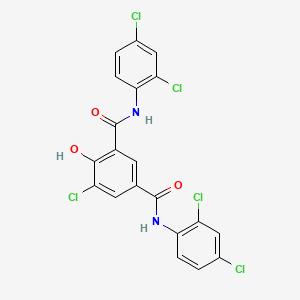
Isophthalanilide, 4-hydroxy-2',2'',4',4'',5-pentachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- is a chemical compound with the molecular formula C20H16Cl5N2O3 and a molecular weight of 509.61764 . This compound is known for its unique structure, which includes multiple chlorine atoms and a hydroxyl group attached to an isophthalanilide core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- typically involves the reaction of 2,4-dichloroaniline with 4-hydroxyisophthalic acid under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- involves large-scale synthesis using automated reactors and continuous flow systems . The process is designed to ensure consistent quality and efficiency, with strict control over reaction parameters and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- involves its interaction with molecular targets and pathways in biological systems . The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isophthalanilide: A related compound with a similar core structure but lacking the multiple chlorine atoms and hydroxyl group.
4-Hydroxyisophthalic Acid: A precursor used in the synthesis of Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro-.
2,4-Dichloroaniline: Another precursor involved in the synthesis process.
Uniqueness
Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- is unique due to its multiple chlorine atoms and hydroxyl group, which confer distinct chemical and biological properties . These features make it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
102395-72-2 |
|---|---|
Molekularformel |
C20H11Cl5N2O3 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
5-chloro-1-N,3-N-bis(2,4-dichlorophenyl)-4-hydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H11Cl5N2O3/c21-10-1-3-16(13(23)7-10)26-19(29)9-5-12(18(28)15(25)6-9)20(30)27-17-4-2-11(22)8-14(17)24/h1-8,28H,(H,26,29)(H,27,30) |
InChI-Schlüssel |
PGLHDBZVFCHRLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC(=C(C(=C2)Cl)O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B15344600.png)

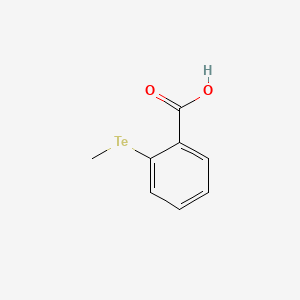
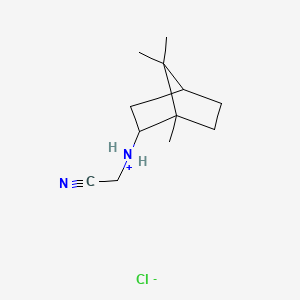
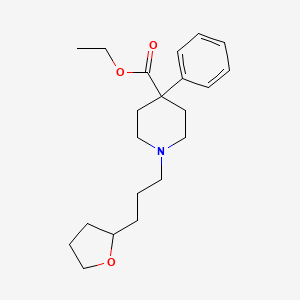

![(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic Acid](/img/structure/B15344649.png)
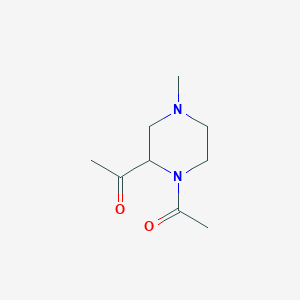

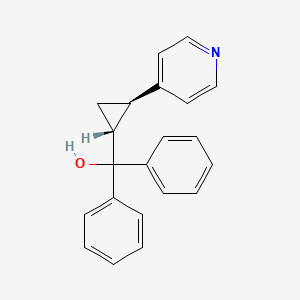

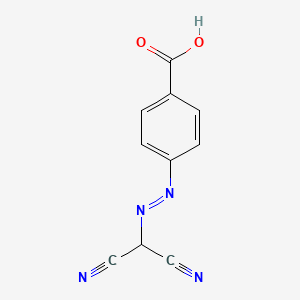
![Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)
